4,4'-Dihexyl-2,2'-bithiazole
Overview
Description
4,4’-Dihexyl-2,2’-bithiazole is a heterocyclic compound with the molecular formula C18H28N2S2 and a molecular weight of 336.56 g/mol . It is a derivative of bithiazole, characterized by the presence of two thiazole rings connected by a single bond and substituted with hexyl groups at the 4 and 4’ positions
Mechanism of Action
Target of Action
It is known to be used in the synthesis of π-conjugated polymers , which are materials with high potential for use in organic light-emitting diodes (OLEDs) and polymer solar cells (PSCs) .
Mode of Action
The compound interacts with its targets through a process known as direct arylation polycondensation . This is an atom-economic and environmentally friendly method for the synthesis of π-conjugated polymers . The process involves the reaction of a bithiazole derivative with dibromoarylenes to produce the corresponding bithiazole-based copolymers .
Biochemical Pathways
The compound’s role in the synthesis of π-conjugated polymers suggests it may influence pathways related to light absorption and energy transfer, which are critical in applications like oleds and pscs .
Result of Action
The molecular and cellular effects of 4,4’-Dihexyl-2,2’-bithiazole’s action are largely dependent on its role in the synthesis of π-conjugated polymers . These polymers have unique electronic properties that make them useful in various applications, including OLEDs and PSCs .
Action Environment
The efficacy and stability of 4,4’-Dihexyl-2,2’-bithiazole can be influenced by various environmental factors. For instance, the direct arylation polycondensation process is performed under specific conditions, including the presence of a phosphine-free catalytic system and a controlled temperature . These conditions can significantly impact the compound’s reactivity and the resulting polymer’s properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dihexyl-2,2’-bithiazole typically involves the direct arylation polycondensation of a bithiazole derivative with dibromoarylenes . This method is preferred due to its atom-economic and environmentally friendly nature. The reaction is catalyzed by palladium acetate (Pd(OAc)2) in the presence of pivalic acid and potassium carbonate (K2CO3) in dimethylacetamide (DMAc) at 100°C .
Industrial Production Methods
The use of phosphine-free catalytic systems and efficient reaction conditions make this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dihexyl-2,2’-bithiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives of 4,4’-Dihexyl-2,2’-bithiazole .
Scientific Research Applications
4,4’-Dihexyl-2,2’-bithiazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4,4’-Dinonyl-2,2’-bithiazole: Similar in structure but with nonyl groups instead of hexyl groups.
4,4’-Dioctyl-2,2’-bithiazole: Contains octyl groups, offering different solubility and electronic properties.
Uniqueness
4,4’-Dihexyl-2,2’-bithiazole is unique due to its specific substitution pattern, which provides a balance between solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
4-hexyl-2-(4-hexyl-1,3-thiazol-2-yl)-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2S2/c1-3-5-7-9-11-15-13-21-17(19-15)18-20-16(14-22-18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGULKBNNLZPMAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC(=N1)C2=NC(=CS2)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598828 | |
Record name | 4,4'-Dihexyl-2,2'-bi-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180729-92-4 | |
Record name | 4,4′-Dihexyl-2,2′-bithiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180729-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dihexyl-2,2'-bi-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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